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Compound of Interest

Compound Name: ASP-4058 hydrochloride

Cat. No.: B1667636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASP-4058 hydrochloride, a novel

immunomodulatory agent, with other commercially available sphingosine-1-phosphate (S1P)

receptor modulators. The information presented herein is intended to assist researchers in

assessing the potential of ASP-4058 hydrochloride for further investigation and development.

All quantitative data is summarized in comparative tables, and detailed experimental protocols

for key assays are provided.

Introduction to ASP-4058 Hydrochloride
ASP-4058 hydrochloride is a selective agonist for the sphingosine-1-phosphate (S1P)

receptors 1 and 5 (S1P1 and S1P5)[1]. Its immunomodulatory activity is primarily mediated

through its high affinity for the S1P1 receptor on lymphocytes. Activation of S1P1 leads to the

internalization of the receptor, which in turn prevents the egress of lymphocytes from secondary

lymphoid organs. This sequestration of lymphocytes in the lymph nodes results in a reduction

of circulating lymphocytes, particularly T cells and B cells, thereby mitigating autoimmune

responses. Preclinical studies have demonstrated the efficacy of ASP-4058 in models of

autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), an animal

model of multiple sclerosis[1].
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ASP-4058 hydrochloride is one of several S1P receptor modulators developed for the

treatment of autoimmune diseases. This section compares its pharmacological profile with that

of other notable S1P receptor modulators: fingolimod, siponimod, and ozanimod.

S1P Receptor Selectivity
The selectivity of S1P receptor modulators for the five different S1P receptor subtypes (S1P1-

5) is a critical determinant of their efficacy and safety profiles. Activation of S1P1 is responsible

for the desired immunomodulatory effects, while off-target effects on other subtypes,

particularly S1P3, have been associated with adverse events such as bradycardia. The

following table summarizes the half-maximal effective concentration (EC50) values for ASP-

4058 and its comparators, illustrating their respective receptor selectivity.

Compound
S1P1 EC50
(nM)

S1P2 EC50
(nM)

S1P3 EC50
(nM)

S1P4 EC50
(nM)

S1P5 EC50
(nM)

ASP-4058 1.8[2] >10000 >10000 >10000
~1.8

(inferred)

Fingolimod-P ~0.3-0.6[3] >10000[4] ~3[3] ~0.3-0.6[3] ~0.3-0.6[3]

Siponimod 0.39[5] >10000[4][6] >1000[4][6] 750[4][6] 0.98[5]

Ozanimod 0.44[7] >10000 >10000 >10000 11.1[7]

Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-

phosphate (fingolimod-P).

Efficacy in Preclinical Models of Autoimmune Disease
The efficacy of ASP-4058 has been demonstrated in the EAE model in rats. The following table

compares the efficacy of ASP-4058 with fingolimod in reducing the cumulative clinical score in

this model.
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Treatment Dose (mg/kg)
Cumulative EAE Score
(Mean ± S.E.)

Vehicle - 15.5 ± 0.619

ASP-4058 0.03 15.5 ± 1.48

0.1 9.50 ± 2.17

0.3 1.17 ± 1.17

Fingolimod 0.1 11.7 ± 3.28

0.3 3.40 ± 1.01

Data from a study in Lewis rats with EAE, with treatment administered from the day of

immunization.[1]

Impact on Peripheral Lymphocyte Count
A key pharmacodynamic marker for S1P receptor modulators is the reduction in peripheral

blood lymphocyte counts. The following table provides a comparison of the observed

lymphocyte reduction with ASP-4058 and other S1P modulators.

Compound Species/Population Dose
Lymphocyte
Reduction

ASP-4058 Rats 0.063 mg/kg (ED50) 50%[1]

Fingolimod Humans (PPMS) 0.5 mg/day ~70%[8][9]

Siponimod Humans (SPMS) 2 mg/day ~61%[10]

Ozanimod Humans (UC) 1 mg/day ~45-49%[11][12]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these compounds, the

following diagrams are provided.
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Caption: S1P1 Receptor Signaling Pathway.
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Caption: Immunomodulator Evaluation Workflow.
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Experimental Protocols
GTPγS Binding Assay for S1P Receptor Activation
This assay is used to determine the potency and efficacy of a compound as an agonist for G-

protein coupled receptors (GPCRs), such as the S1P receptors.

Principle: Inactive G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is

exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation

into the Gα subunit is measured as an indicator of receptor activation.

Materials:

Cell membranes expressing the human S1P receptor subtype of interest.

[³⁵S]GTPγS (radiolabeled).

GTPγS (unlabeled, for non-specific binding).

GDP.

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM

DTT.

Test compound (e.g., ASP-4058) at various concentrations.

Scintillation cocktail and microplate scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, add the assay buffer, cell membranes, GDP, and the test compound or

vehicle control.

Initiate the reaction by adding [³⁵S]GTPγS.

For non-specific binding control wells, add an excess of unlabeled GTPγS.
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Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

Terminate the reaction by rapid filtration through a filter plate to separate bound from free

[³⁵S]GTPγS.

Wash the filters with ice-cold wash buffer.

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a

microplate scintillation counter.

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the

test compound to determine the EC50 value.[13][14][15][16][17]

Peripheral Blood Lymphocyte Enumeration by Flow
Cytometry
This method is used to quantify the absolute number of different lymphocyte subsets in whole

blood.

Principle: Whole blood is stained with fluorescently labeled monoclonal antibodies specific for

cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subsets). A

known number of fluorescent beads is added to a precise volume of blood to allow for the

calculation of absolute cell counts by a flow cytometer.

Materials:

Whole blood collected in EDTA tubes.

Fluorescently labeled monoclonal antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8,

anti-CD19).

Counting beads with a known concentration.

Red blood cell lysing solution.

Flow cytometer.

Procedure:
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Pipette a precise volume of whole blood into a test tube.

Add the appropriate combination of fluorescently labeled antibodies and vortex gently.

Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

Add red blood cell lysing solution and incubate for a specified time.

Add a precise volume of counting beads to each tube just before analysis.

Acquire the samples on a flow cytometer.

Data Analysis: Gate on the lymphocyte population based on their forward and side scatter

properties and CD45 expression. Within the lymphocyte gate, identify the different subsets

based on their specific markers. The absolute count of a lymphocyte subset is calculated

using the following formula: (Number of cell events / Number of bead events) x (Bead

concentration / Volume of blood).[18][19][20][21][22]

Induction and Scoring of Experimental Autoimmune
Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis.

Principle: EAE is induced in susceptible rodent strains by immunization with myelin-derived

antigens emulsified in complete Freund's adjuvant (CFA), often accompanied by an injection of

pertussis toxin. This leads to an autoimmune response against the central nervous system,

resulting in inflammation, demyelination, and progressive paralysis.

Materials:

Susceptible rodent strain (e.g., Lewis rats or C57BL/6 mice).

Myelin antigen (e.g., myelin oligodendrocyte glycoprotein (MOG) peptide or spinal cord

homogenate).

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Pertussis toxin (for mouse models).
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Syringes and needles for immunization.

Procedure:

Immunization:

Prepare an emulsion of the myelin antigen in CFA.

Inject the emulsion subcutaneously at the base of the tail or in the flank.

For mouse models, administer pertussis toxin intraperitoneally on the day of immunization

and again 48 hours later.

Clinical Scoring:

Monitor the animals daily for clinical signs of EAE, starting around day 7 post-

immunization.

Score the disease severity based on a standardized scale. A common scoring system is

as follows:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness.

3: Hind limb paralysis.

4: Hind limb paralysis and forelimb weakness.

5: Moribund or dead.

Data Analysis:

Plot the mean clinical score over time for each treatment group.

Calculate the cumulative clinical score for each animal to assess the overall disease

burden.[23][24][25][26][27]
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Conclusion
ASP-4058 hydrochloride demonstrates a favorable preclinical profile as a selective

S1P1/S1P5 receptor agonist with potent immunomodulatory effects. Its high selectivity for

S1P1 suggests a potentially improved safety profile compared to less selective agents like

fingolimod, particularly concerning cardiovascular side effects. The comparative data presented

in this guide, along with the detailed experimental protocols, provide a valuable resource for

researchers interested in the further evaluation and development of ASP-4058 hydrochloride
as a potential therapeutic for autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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